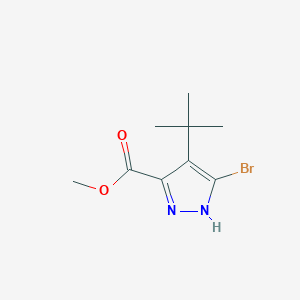
Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazoles often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems. For example, the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts can yield pyrazoline intermediates, which can then be oxidized to obtain 1,3,5-trisubstituted pyrazoles .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate and related compounds have been synthesized and characterized in various studies, showcasing their potential in chemical synthesis and pharmaceutical applications. For example, Huang et al. (2017) synthesized novel compounds involving this compound, highlighting their structural characterization and cytotoxicity against tumor cell lines without harming normal cells, indicating selective cytotoxicity and potential for cancer research (Huang et al., 2017). Another study by Bobko et al. (2012) developed an efficient synthesis route for pyrazole derivatives, showcasing the compound's versatility as an intermediate in pharmaceutical chemistry (Bobko et al., 2012).
Antitumor Activity
Research into the antitumor activity of pyrazole derivatives, including those structurally related to this compound, has been significant. Abonía et al. (2011) synthesized novel benzimidazole derivatives with promising activity against several cancer cell lines, demonstrating the potential of pyrazole derivatives in oncology (Abonía et al., 2011).
Molecular Structure and Theoretical Studies
Studies have also focused on the molecular structure and theoretical analysis of pyrazole derivatives. For instance, Viveka et al. (2016) conducted experimental and theoretical studies on a biologically significant pyrazole-4-carboxylic acid derivative, providing insights into its stability and electronic structure, which are crucial for understanding its reactivity and potential biological activities (Viveka et al., 2016).
Nonlinear Optical Properties and Reactivity
The nonlinear optical properties and reactivity of pyrazole derivatives have been explored, highlighting their potential in materials science and organic synthesis. Tamer et al. (2016) synthesized a pyrazole derivative and analyzed its nonlinear optical properties through experimental and theoretical methods, revealing its potential in optoelectronic applications (Tamer et al., 2016).
Mecanismo De Acción
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes in the biological activities of these targets . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s structure.
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
It’s known that pyrazole derivatives can exhibit a variety of biological activities . Therefore, the effects of this compound’s action would likely depend on the specific targets it interacts with and the nature of these interactions.
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .
Propiedades
IUPAC Name |
methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)5-6(8(13)14-4)11-12-7(5)10/h1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGVOXHGBVNUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(NN=C1C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((butyl(methyl)amino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2722989.png)
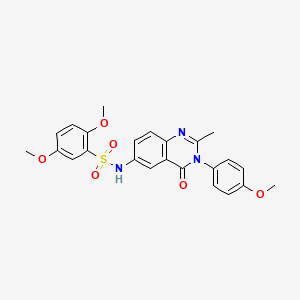
amine hydrochloride](/img/structure/B2722992.png)
![4-(3-Chloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2722993.png)
![4,6-Dimethyl-2-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2722995.png)
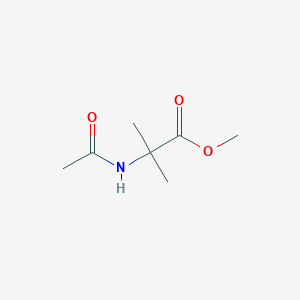
![2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722997.png)
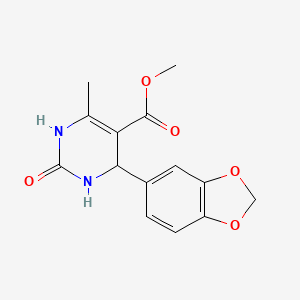
![(E)-N-[(4-fluorophenyl)methyl]-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]ethenesulfonamide](/img/structure/B2722999.png)
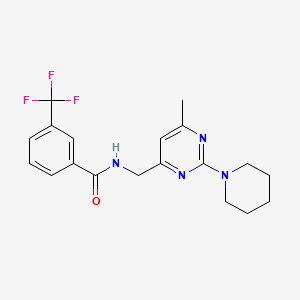
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2723005.png)
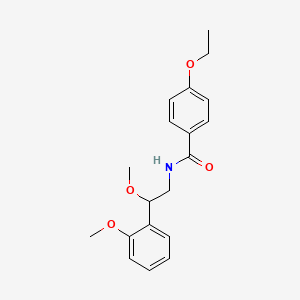
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2723007.png)
